![molecular formula C20H25N5O3 B2509851 1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 1808736-50-6](/img/structure/B2509851.png)
1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including a 5-Methyl-1,2,4-oxadiazol-3-yl group , a cycloheptyl group, a 2-oxoazetidin-1-yl group, and a phenyl group. These groups are connected by urea linkages.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions . For example, 1,2,4-oxadiazoles can be synthesized from amidoximes and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring, for instance, is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the oxadiazole ring is known to participate in various chemical reactions .Orientations Futures
Propriétés
IUPAC Name |
1-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-21-18(24-28-14)20(10-4-2-3-5-11-20)23-19(27)22-15-7-6-8-16(13-15)25-12-9-17(25)26/h6-8,13H,2-5,9-12H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXDRXWZDQSURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCCC2)NC(=O)NC3=CC(=CC=C3)N4CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

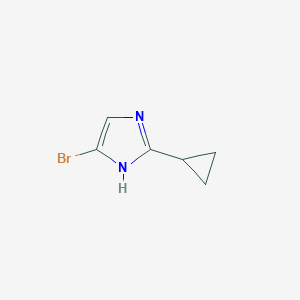
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
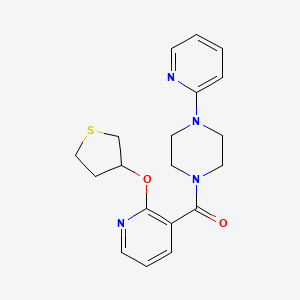

![4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2509778.png)
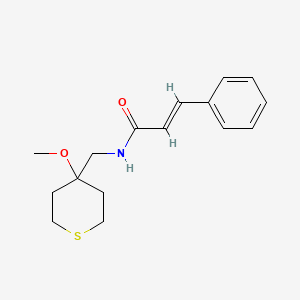
![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)
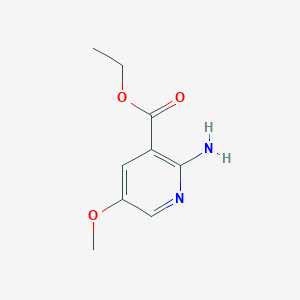

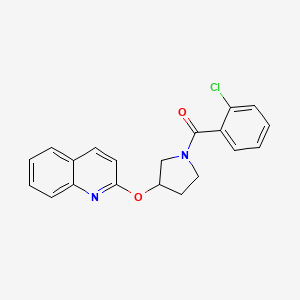
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)
